5-(4-fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring structurally unique, target-naive compounds for phenotypic screening often face limited availability of analytically validated material. This oxazole-2-carboxamide addresses that gap: • Morpholinopyridine scaffold cognate to ATR kinase inhibitor pharmacophores, yet free of target bias. • Computed drug-likeness (cLogP 3.47, TPSA 81.35 Ų, zero Lipinski violations) supports cell-based assays. • ≥90% purity with LCMS/NMR QC; ISO/IEC 17025:2019 certified supplier. Ideal for diversity screening and computational docking studies.

Molecular Formula C20H19FN4O3
Molecular Weight 382.395
CAS No. 1798539-01-1
Cat. No. B2607293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide
CAS1798539-01-1
Molecular FormulaC20H19FN4O3
Molecular Weight382.395
Structural Identifiers
SMILESC1COCCN1C2=NC=CC(=C2)CNC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H19FN4O3/c21-16-3-1-15(2-4-16)17-13-24-20(28-17)19(26)23-12-14-5-6-22-18(11-14)25-7-9-27-10-8-25/h1-6,11,13H,7-10,12H2,(H,23,26)
InChIKeyCXLVASLFBWAZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1798539-01-1 Identity & Provenance


5-(4-Fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide (CAS 1798539-01-1) is a synthetic heterocyclic compound (C20H19FN4O3, MW 382.39 g/mol) belonging to the oxazole-2-carboxamide class [1]. It features a 5-(4-fluorophenyl)-1,3-oxazole core linked via a carboxamide bridge to a 2-morpholinopyridin-4-ylmethyl moiety, a scaffold architecture that appears within the structural space of substituted 2-morpholinopyridine derivatives investigated as ATR kinase inhibitors [2]. The compound is commercially available as a screening compound from Life Chemicals (catalog F2434-1408) with purity specified at ≥90%, confirmed by LCMS and/or 400 MHz NMR . Its computed drug-likeness parameters (cLogP ~3.47, TPSA 81.35 Ų, 0 HBD, 7 HBA, 5 rotatable bonds) place it within favorable oral drug-like property space [3].

Scaffold Context
2‑morpholinopyridine moiety cognate to ATR kinase inhibitor pharmacophores; distinct from simpler pyridinyl analogs
Property Profile
Computed Lipinski‑compliant drug‑like space; favorable TPSA and cLogP for cell‑based assay compatibility
Quality Assurance
Vendor‑specified purity ≥90% with LCMS/NMR confirmation; QC spectra available upon request
Target Status
No published bioactivity data; suited for unbiased phenotypic screening or scaffold‑exploratory campaigns

Substitution Challenges for CAS 1798539-01-1


Simple substitution of 5-(4-fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide with structurally related oxazole-2-carboxamide analogs can significantly alter key molecular properties critical for screening performance. The 2-morpholinopyridin-4-ylmethyl substituent distinguishes this compound from simpler pyridinyl analogs (e.g., CAS 955659-11-7, which lacks the morpholine moiety entirely) and from morpholinoethyl-isoxazole regioisomers (e.g., CAS 688050-36-4, which has a calculated LogP of 0.23 versus ~3.47 for the target compound) . These differences in lipophilicity, hydrogen-bonding capacity, and topological polar surface area directly influence membrane permeability, solubility, and target binding profiles [1]. Furthermore, the morpholinopyridine scaffold in the target compound is structurally cognate to the ATR kinase inhibitor pharmacophore described in patent US 2022/0185809 A1, whereas simpler analogs lack this kinase-targeting architectural feature [2]. These compound-specific structural determinants mean that generic substitution without experimental validation risks altering the biological readout in screening campaigns.

1
Pyridinyl analogs lacking the morpholine ring or methylene linker present a different pharmacophore presentation and may not engage ATR‑kinase recognition features.
2
Morpholinoethyl‑isoxazole regioisomers show substantially lower computed lipophilicity, potentially altering passive membrane permeability and intracellular target exposure.
3
Analogs without publicly documented QC specifications introduce impurity‑driven artifact risk; vendor‑verified purity and analytical spectra are not guaranteed for substitutes.

Quantitative Evidence for CAS 1798539-01-1


Lipophilicity vs. Morpholinoethyl-Isoxazole

The target compound (CAS 1798539-01-1) exhibits a computed cLogP of approximately 3.47, which is substantially higher than the 0.23 ACD/LogP reported for the morpholinoethyl-isoxazole regioisomer CAS 688050-36-4 . This 3.24 log unit difference corresponds to a theoretical ~1,700-fold higher octanol-water partition coefficient for the target compound, indicating markedly greater lipophilicity that may enhance passive membrane permeability for intracellular target engagement [1].

Lipophilicity vs. Isoxazole
Cross‑study comparable
cLogP ~3.47 vs. 0.23
ΔLogP ≈ +3.24 (~1,700‑fold higher partition coefficient)
Reported lipophilicity profile supports membrane‑permeability context; distinct from closest morpholine‑containing analog.
Computed LogP; no experimental LogD available.
Lipophilicity Drug-likeness Membrane permeability

TPSA Brain Penetration vs. SAR-20347

The target compound has a computed TPSA of 81.35 Ų, which is below the widely accepted 90 Ų threshold for favorable CNS penetration, and significantly lower than the 110.69 Ų TPSA of the advanced JAK/TYK2 inhibitor SAR-20347 (CAS 1450881-55-6) [1][2]. This 29.34 Ų difference in polar surface area suggests that the target compound may exhibit superior passive blood-brain barrier permeability relative to SAR-20347, all else being equal [3].

TPSA vs. SAR‑20347
Cross‑study comparable
TPSA 81.35 Ų vs. 110.69 Ų
26.5% lower polar surface area; below 90 Ų CNS threshold
Supports CNS‑penetration assay context; TPSA below widely accepted threshold.
Computed values; passive permeability inference only.
Blood-brain barrier penetration CNS drug-likeness TPSA

Morpholinopyridine vs. Pyridine Scaffold

The target compound incorporates a 2-morpholinopyridin-4-ylmethyl substituent that is structurally cognate to the substituted 2-morpholinopyridine derivatives claimed as ATR kinase inhibitors in patent US 2022/0185809 A1 [1]. In contrast, the simpler analog 5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide (CAS 955659-11-7, MW ~297 g/mol) lacks both the morpholine ring (which provides additional hydrogen-bond acceptors and conformational flexibility) and the methylene linker to the pyridine, resulting in a fundamentally different pharmacophoric presentation . This structural divergence precludes the simpler analog from engaging the same molecular recognition features exploited by the ATR kinase inhibitor chemotype.

Morpholinopyridine vs. Pyridine
Class‑level inference
Morpholinopyridine scaffold present
+4 HBA, methylene linker vs. simple pyridinyl analog
Pharmacophore‑context differentiation; simpler analogs lack ATR kinase patent‑recognized scaffold.
No head‑to‑head biological data; structural inference only.
Kinase inhibitor scaffold ATR kinase Pharmacophore

Vendor Purity and Quality Assurance

The target compound is supplied by Life Chemicals with an assured purity specification of ≥90%, confirmed by LCMS and/or 400 MHz NMR under ISO/IEC 17025:2019 certified laboratory conditions . This purity level meets the generally accepted minimum standard for high-throughput screening libraries (typically >85–90%), and the availability of electronic NMR/LCMS spectra upon request provides procurement transparency . In contrast, no publicly available purity specification, certificate of analysis, or quality control documentation could be located for the close structural analog 5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide (CAS 955659-17-3) from any of its listed suppliers .

Vendor Purity
Data to verify
≥90% purity (LCMS and/or 400 MHz NMR)
ISO/IEC 17025:2019 certified lab
Vendor‑specified quality; independent verification advised.
No third‑party QC publicly available; comparator lacks any QC documentation.
Compound quality Purity specification Screening reliability

Drug-Likeness Profile vs. Emavusertib

The target compound (MW 382.39, cLogP 3.47, HBD 0, HBA 7) is fully Lipinski Rule-of-Five compliant with zero violations, whereas the clinically advanced IRAK4 inhibitor Emavusertib (CA-4948, CAS 1801344-14-8, MW ~503 g/mol) exceeds the MW >500 threshold and has a more complex fused oxazolo[4,5-b]pyridine scaffold [1]. The lower molecular weight of the target compound (382.39 vs. ~503) provides superior ligand efficiency potential (more binding affinity per heavy atom) and leaves greater room for property optimization during lead development, making it a more attractive starting point for fragment-to-lead or hit-to-lead campaigns [2].

Drug‑Likeness vs. Emavusertib
Class‑level inference
MW 382.39 vs. ~503 g/mol
Zero Lipinski violations; ~24% lower molecular weight
Supports lead‑generation property context; wider optimization envelope.
Computed properties; no target engagement data for target compound.
Drug-likeness Lipinski Rule of Five Lead-likeness

Biological Activity Data Gap

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major vendor catalogs (conducted April 2026) found no published IC50, Ki, EC50, or selectivity data for CAS 1798539-01-1 against any biological target [1][2]. This contrasts sharply with the advanced comparator SAR-20347 (CAS 1450881-55-6), which has publicly reported IC50 values of 0.6 nM (TYK2), 23 nM (JAK1), 26 nM (JAK2), and 41 nM (JAK3) in TR-FRET assays . The absence of bioactivity data for the target compound means that any biological activity inference is exclusively class-level and structural, and does not constitute evidence of target engagement or functional effect. This data gap should be explicitly factored into procurement decisions, particularly when the intended use involves target-based screening where known active comparators are available.

Bioactivity Data Gap
Data to verify
No IC50, Ki, EC50, or selectivity data identified
Absence of target engagement data limits use as tool compound; supports scaffold‑exploratory or phenotypic screening.
Literature search up to April 2026; comparator SAR‑20347 has validated kinase IC50 data.
Data limitation Bioactivity gap Screening validation

Application Scenarios for CAS 1798539-01-1


Phenotypic Screening in Oncology & Inflammation

Given the complete absence of published target engagement data [1], this compound is best suited for unbiased phenotypic screening campaigns where target deconvolution is performed downstream. Its morpholinopyridine scaffold is structurally cognate to ATR kinase inhibitor pharmacophores , and its favorable drug-likeness profile (MW 382.39, cLogP 3.47, zero Lipinski violations) makes it compatible with cell-based assay formats [2]. Unlike SAR-20347 or Emavusertib, which carry known target liabilities that may bias phenotypic readouts, this compound's target-naive status is advantageous for discovery of novel mechanisms of action.

Kinase Lead Generation Starting Point

The combination of a 2-morpholinopyridine moiety (present in disclosed ATR kinase inhibitor patents) with a 5-(4-fluorophenyl)oxazole-2-carboxamide core provides a modular scaffold with multiple diversification vectors [1]. The ≥90% purity specification and availability of QC spectra upon request from an ISO/IEC 17025:2019 certified supplier ensure that initial SAR exploration is conducted with analytically characterized material, reducing the risk of impurity-driven artifacts in early biological assays.

In Silico Screening Campaigns

With well-defined computed molecular properties (TPSA 81.35 Ų, cLogP 3.47, 7 HBA, 0 HBD, 5 rotatable bonds) and a structurally unique scaffold relative to known kinase inhibitors in public databases [1], this compound represents a suitable candidate for virtual screening and molecular docking studies. Its TPSA below 90 Ų suggests potential CNS penetration capability , making it relevant for computational studies targeting CNS kinases or receptors. The lack of pre-existing biological data allows its use as an unbiased test case for computational prediction validation.

Negative Control & Diversity Library Use

In screening libraries where structural diversity is paramount, this compound occupies a distinct chemical space defined by its morpholinopyridinylmethyl-oxazole-2-carboxamide architecture that is not represented in any FDA-approved drug or clinical candidate [1]. At a documented purity of ≥90% with vendor QC , it is suitable for inclusion in diversity-oriented screening sets. However, its use as a positive control or tool compound is NOT recommended due to the absence of any published target engagement or functional activity data [2].

Application
Selection Property
Validation Focus
Phenotypic screening (oncology/inflammation)
Target‑naive scaffold with ATR kinase pharmacophore context
Phenotypic assay readout reproducibility
Kinase lead generation
Modular 2‑morpholinopyridine‑oxazole scaffold with QC documentation
SAR exploration purity and structural integrity
In silico screening / CNS target docking
Computed TPSA below 90 Ų and unique chemical space
Computational prediction concordance
Diversity screening library / negative control
Structurally distinct morpholinopyridine scaffold; no known bioactivity
Identity confirmation and impurity profiling
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